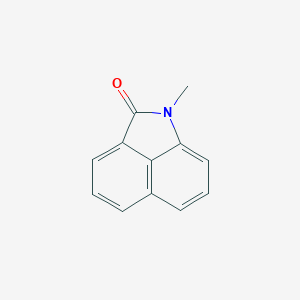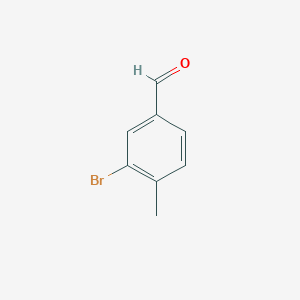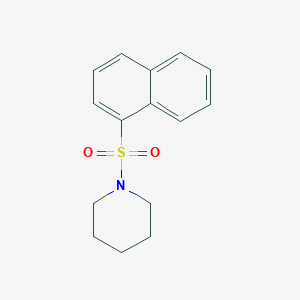![molecular formula C15H12BrN5OS B184154 N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide CAS No. 5926-98-7](/img/structure/B184154.png)
N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as BPTES and has been studied extensively for its mechanism of action and its biochemical and physiological effects.
作用机制
BPTES inhibits the activity of glutaminase by binding to its active site and preventing the conversion of glutamine to glutamate. This inhibition leads to the depletion of glutamine, which is required for the growth and survival of cancer cells. BPTES has been shown to selectively inhibit the activity of glutaminase in cancer cells, making it a promising target for cancer therapy.
Biochemical and Physiological Effects
BPTES has been shown to have a significant impact on cancer cell metabolism. The depletion of glutamine leads to the activation of the unfolded protein response and the induction of apoptosis in cancer cells. BPTES has also been shown to have an effect on the immune system, with studies indicating that the compound can modulate the activity of T cells and enhance their anti-tumor response.
实验室实验的优点和局限性
BPTES is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, the compound has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings. Additionally, BPTES has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for the study of BPTES and its applications in cancer research. One area of interest is the development of more potent and selective inhibitors of glutaminase that can be used in clinical settings. Another potential direction is the investigation of the role of glutamine metabolism in other diseases, such as neurodegenerative disorders. Finally, the development of new drug delivery systems for BPTES could improve its solubility and increase its efficacy in vivo.
Conclusion
N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide, or BPTES, is a chemical compound that has significant potential in scientific research, particularly in the field of cancer research. The compound selectively inhibits the activity of glutaminase, leading to the depletion of glutamine and the death of cancer cells. While BPTES has some limitations, its potential applications in cancer therapy and other areas make it a promising target for future research.
合成方法
The synthesis of BPTES involves the reaction between 4-bromoaniline and 1-phenyl-1H-tetrazole-5-thiol in the presence of acetic anhydride and triethylamine. The reaction yields N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide as a white crystalline solid.
科学研究应用
BPTES has been studied extensively for its potential applications in cancer research. The compound has been shown to selectively inhibit the activity of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. This inhibition leads to the depletion of glutamine, an essential nutrient for cancer cells, and ultimately results in the death of cancer cells.
属性
CAS 编号 |
5926-98-7 |
|---|---|
产品名称 |
N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide |
分子式 |
C15H12BrN5OS |
分子量 |
390.3 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H12BrN5OS/c16-11-6-8-12(9-7-11)17-14(22)10-23-15-18-19-20-21(15)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,22) |
InChI 键 |
UUXTZLKCARWMLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Br |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




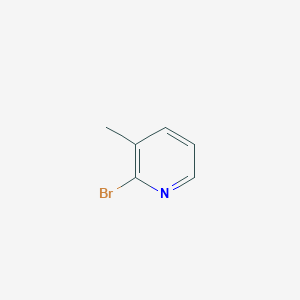


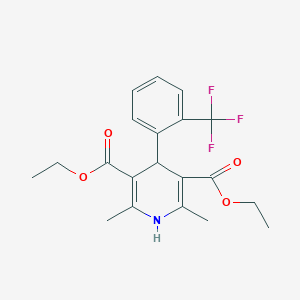
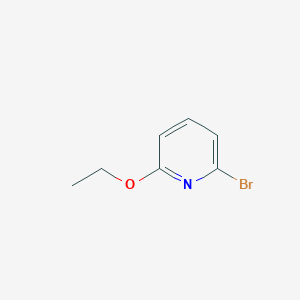
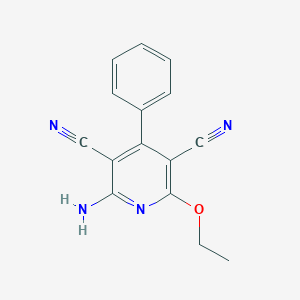

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)
![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
